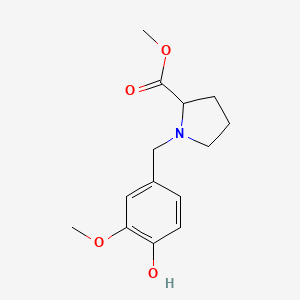
N-(3-methylphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide, commonly known as MPTSC, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonylhydrazine derivatives and has been studied for its various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
MPTSC has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. MPTSC has also been studied for its anti-diabetic and anti-inflammatory effects, which are believed to be mediated through the inhibition of certain enzymes and signaling pathways.
Wirkmechanismus
The exact mechanism of action of MPTSC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, MPTSC has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. It has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
MPTSC has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, as well as the induction of apoptosis and inhibition of cell proliferation in cancer cells. It has also been shown to have anti-diabetic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPTSC in lab experiments is its potential therapeutic applications in various diseases. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of MPTSC, including:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Development of more potent and selective MPTSC derivatives with improved therapeutic potential.
3. Evaluation of the efficacy of MPTSC in animal models of various diseases.
4. Investigation of the potential use of MPTSC as a diagnostic tool for certain diseases.
5. Exploration of the potential use of MPTSC in combination with other drugs for synergistic effects.
Conclusion
In conclusion, MPTSC is a sulfonylhydrazine derivative with potential applications in scientific research. It has been studied for its various biochemical and physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory effects. While there are limitations to its use, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. The future directions for the study of MPTSC include the development of more potent and selective derivatives, evaluation of its efficacy in animal models of various diseases, and investigation of its potential use in combination with other drugs for synergistic effects.
Synthesemethoden
The synthesis of MPTSC involves the reaction of 3-methylbenzoyl chloride with phenylsulfonylhydrazine in the presence of a base, such as sodium carbonate. The resulting product is then treated with carbon disulfide and hydrazine hydrate to yield MPTSC. The overall reaction can be represented as follows:
Eigenschaften
IUPAC Name |
1-(benzenesulfonamido)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-11-6-5-7-12(10-11)15-14(20)16-17-21(18,19)13-8-3-2-4-9-13/h2-10,17H,1H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBAYRDDHDQFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(5-methyl-1H-pyrazol-3-yl)methyl]butanamide](/img/structure/B6104555.png)

![3-(4-fluorophenyl)-7-[2-(1H-indol-3-yl)ethyl]-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6104561.png)
![methyl 1-[2-hydroxy-3-(4-{[(3-methylbenzyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6104569.png)
![2-(benzylthio)[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B6104573.png)

![4-(4-ethoxy-3-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6104582.png)
![2-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6104583.png)
![1-(3-chlorophenyl)-4-{1-[(methylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6104587.png)
![2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6104588.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6104600.png)
![6-(4-methoxyphenyl)-2-phenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B6104610.png)
![3-hydroxy-1-(3-phenylpropyl)-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2-piperidinone](/img/structure/B6104614.png)
